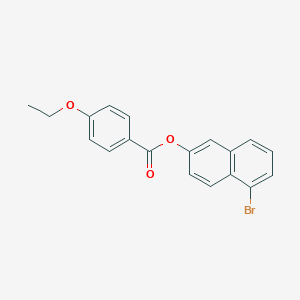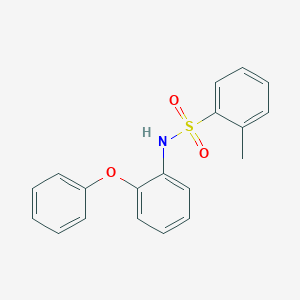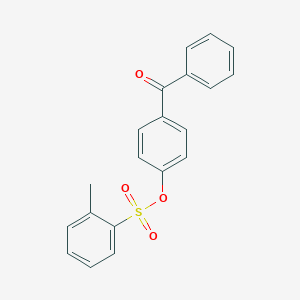![molecular formula C23H27NO5 B290801 Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate](/img/structure/B290801.png)
Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate, commonly known as IBUPROFEN, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory effects. It is one of the most commonly used over-the-counter drugs, with millions of people taking it every day. The purpose of
Scientific Research Applications
IBUPROFEN has been extensively studied for its analgesic, antipyretic, and anti-inflammatory effects. It is commonly used to treat pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, menstrual cramps, and headaches. In addition, IBUPROFEN has been shown to have potential in the treatment of other conditions such as Alzheimer's disease, Parkinson's disease, and cancer.
Mechanism of Action
IBUPROFEN works by inhibiting the activity of the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are involved in the production of prostaglandins, a group of lipid compounds that are involved in inflammation, pain, and fever. By inhibiting the production of prostaglandins, IBUPROFEN reduces pain, inflammation, and fever.
Biochemical and Physiological Effects:
IBUPROFEN has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce the production of reactive oxygen species, and modulate the activity of transcription factors such as NF-κB and AP-1. In addition, IBUPROFEN has been shown to have antioxidant, anti-inflammatory, and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
IBUPROFEN has a number of advantages for lab experiments. It is readily available, inexpensive, and easy to use. In addition, it has been extensively studied, and its mechanism of action is well understood. However, IBUPROFEN also has a number of limitations. It can have side effects such as gastrointestinal bleeding, and its effects can be variable depending on the individual.
Future Directions
There are a number of future directions for research on IBUPROFEN. One area of research is the development of new formulations of IBUPROFEN that can improve its bioavailability and reduce its side effects. Another area of research is the development of new Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalates that have improved selectivity for COX-2 and reduced side effects. Finally, there is a need for further research on the potential of IBUPROFEN in the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and cancer.
Conclusion:
In conclusion, IBUPROFEN is a widely used Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate that has been extensively studied for its analgesic, antipyretic, and anti-inflammatory effects. It is synthesized by the esterification of 2-(4-isobutylphenyl)propanoic acid with dimethyl terephthalate in the presence of a catalyst. IBUPROFEN works by inhibiting the activity of the enzymes COX-1 and COX-2, which are involved in the production of prostaglandins. It has a number of biochemical and physiological effects, and while it has advantages for lab experiments, it also has limitations. There are a number of future directions for research on IBUPROFEN, including the development of new formulations and the exploration of its potential in the treatment of other conditions.
Synthesis Methods
IBUPROFEN can be synthesized by the esterification of 2-(4-isobutylphenyl)propanoic acid with dimethyl terephthalate in the presence of a catalyst such as titanium tetrachloride or zinc chloride. The reaction is carried out under reflux in a solvent such as toluene or xylene. After the reaction is complete, the product is purified by recrystallization from a suitable solvent.
properties
Molecular Formula |
C23H27NO5 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
dimethyl 2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C23H27NO5/c1-14(2)12-16-6-8-17(9-7-16)15(3)21(25)24-20-13-18(22(26)28-4)10-11-19(20)23(27)29-5/h6-11,13-15H,12H2,1-5H3,(H,24,25) |
InChI Key |
FAPZDOAAJSPRPM-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate](/img/structure/B290722.png)
![4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)

![4-[(4-Ethoxybenzoyl)oxy]-2-methylphenyl 4-ethoxybenzoate](/img/structure/B290726.png)

![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)

![N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B290731.png)

![5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)



